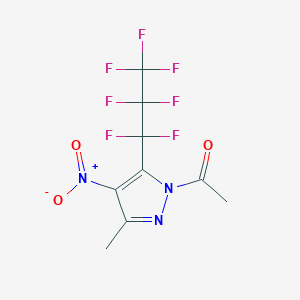

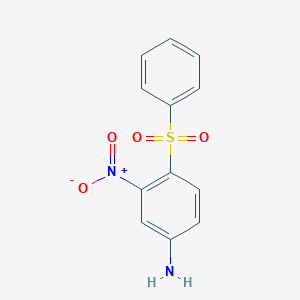

![molecular formula C9H9NO2 B3039403 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one CAS No. 103440-73-9](/img/structure/B3039403.png)

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one

Descripción general

Descripción

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is a chemical compound . It is a yellowish solid . The empirical formula is C13H13NO5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis

The molecular structure of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one can be represented by the SMILES string O=C1N©C2=CC(C(CCC(O)=O)=O)=CC=C2OC1 .Chemical Reactions Analysis

The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Physical And Chemical Properties Analysis

The compound is a yellowish solid . It has a melting point of 175–177°C . The compound’s 1H NMR and 13C NMR data are also available .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one:

Pharmaceutical Development

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one has shown potential in pharmaceutical research, particularly as a scaffold for drug development. Its structure allows for the creation of various derivatives that can be tested for biological activity, including anti-inflammatory, antimicrobial, and anticancer properties .

Protease Inhibition

This compound has been studied for its ability to inhibit proteases, which are enzymes that break down proteins. Protease inhibitors are crucial in treating diseases such as HIV/AIDS and hepatitis C. The specific structure of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one makes it a promising candidate for developing new protease inhibitors .

Organic Synthesis

In organic chemistry, 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for creating a variety of heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals .

Catalysis Research

The compound is also explored in catalysis research, where it can act as a ligand in metal-catalyzed reactions. These reactions are fundamental in producing fine chemicals and pharmaceuticals. The unique structure of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one allows it to form stable complexes with metals, enhancing the efficiency and selectivity of catalytic processes .

Material Science

In material science, 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is investigated for its potential use in creating new polymers and advanced materials. Its ability to undergo polymerization reactions makes it a candidate for developing materials with specific properties, such as improved thermal stability and mechanical strength .

Biological Probes

Researchers use 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one as a biological probe to study enzyme mechanisms and interactions. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme function and aiding in the design of new drugs and therapeutic agents .

Environmental Chemistry

The compound is also explored in environmental chemistry for its potential to degrade pollutants. Its reactivity can be harnessed to break down harmful chemicals in the environment, contributing to the development of green chemistry solutions for pollution control .

Agricultural Chemistry

In agricultural chemistry, 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is studied for its potential use as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Molecules Journal Sigma-Aldrich RSC Publishing X-MOL RSC Publishing ChemicalBook Molecules Journal

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit inhibitory activity towards certain enzymes

Mode of Action

It’s known that the compound’s structure allows it to interact with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have shown various biological activities, including anticancer and antibacterial effects

Propiedades

IUPAC Name |

4-methyl-3H-1,4-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-6-9(11)12-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCLYAXKXXTPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)OC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole](/img/structure/B3039321.png)

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)